Guanfacine hydrochloride

Description

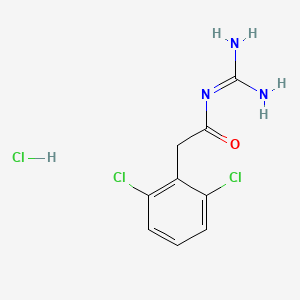

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFYECXYGUIODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-47-2 (Parent) | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045157 | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29110-48-3, 29110-47-2 | |

| Record name | Guanfacine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | guanfacine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanfacine Hydrochloride: A Deep Dive into its Mechanism of Action on Prefrontal Cortex Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, has emerged as a critical therapeutic agent for disorders involving prefrontal cortex (PFC) dysfunction, most notably Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] Its efficacy stems from a nuanced mechanism of action that directly targets the neural circuitry of the PFC, enhancing cognitive functions such as working memory, attention, and executive control.[1][3][5] This in-depth guide synthesizes the current understanding of guanfacine's effects on PFC neurons, detailing its molecular signaling pathways, impact on neuronal activity, and the experimental basis for these findings. By strengthening PFC network connectivity and neuronal firing, guanfacine optimizes top-down control of behavior and cognition.[1][6]

Core Mechanism: α2A-Adrenergic Receptor Agonism in the Prefrontal Cortex

Guanfacine's primary mechanism of action is its selective agonism of α2A-adrenergic receptors.[2][3] Unlike other α2 agonists such as clonidine, which acts on all α2 subtypes, guanfacine's specificity for the α2A subtype is crucial for its cognitive-enhancing effects with a more favorable side-effect profile.[2] These receptors are densely expressed on the postsynaptic dendritic spines of pyramidal neurons in the PFC.[2][6] This postsynaptic action is key to its therapeutic effects, as it directly modulates the signaling cascades that govern neuronal excitability and network communication.[6][7][8]

Stimulation of these postsynaptic α2A-adrenoceptors by guanfacine initiates a signaling cascade that strengthens PFC connections and improves cognitive function.[6][7] This action is particularly important under conditions of distraction or stress, where robust PFC function is required.[6]

The cAMP-HCN Signaling Pathway: A Central Hub for Guanfacine's Action

A critical molecular pathway modulated by guanfacine in PFC neurons is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade and its downstream effector, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[8]

Signaling Cascade Overview:

-

α2A-Adrenergic Receptor Activation: Guanfacine binds to and activates α2A-adrenergic receptors on the dendritic spines of PFC pyramidal neurons.[2][6]

-

Inhibition of Adenylyl Cyclase: These receptors are coupled to the inhibitory G-protein, Gi.[7] Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.[7][8]

-

Closure of HCN Channels: HCN channels, which are potassium channels, are opened by cAMP.[1] By reducing cAMP levels, guanfacine promotes the closure of these channels.[8]

-

Enhanced Neuronal Excitability and Network Firing: The closure of HCN channels strengthens synaptic inputs and enhances the firing of PFC neurons, thereby improving the signal-to-noise ratio within PFC microcircuits.[1][2][6] This ultimately strengthens network connectivity and cognitive performance.[1][2]

Electrophysiological and Network-Level Effects

The molecular changes induced by guanfacine translate into significant alterations in the electrophysiological properties of PFC neurons and the overall activity of PFC networks.

-

Enhanced Neuronal Firing: By closing HCN channels, guanfacine increases the membrane resistance of dendritic spines, which enhances the efficacy of synaptic inputs and boosts the firing rate of PFC neurons in response to relevant stimuli.[1][2]

-

Improved Signal-to-Noise Ratio: Guanfacine's action helps to filter out weak, distracting inputs while amplifying the signals from task-relevant information, thereby improving the signal-to-noise ratio in PFC circuits.

-

Strengthened Network Connectivity: The enhanced firing of individual neurons contributes to more robust and synchronized activity across the PFC network, which is essential for maintaining information in working memory.[1][2]

-

Increased Regional Cerebral Blood Flow: Studies in non-human primates have shown that guanfacine administration leads to a significant increase in regional cerebral blood flow in the dorsolateral PFC during working memory tasks, indicating heightened neural activity.[4][9]

Impact on Dendritic Spine Integrity

Beyond its immediate effects on signaling and firing, guanfacine has been shown to have neuroprotective effects on the structure of PFC neurons. Chronic stress is known to cause the loss of dendritic spines in the PFC, a phenomenon linked to cognitive deficits. Preclinical studies have demonstrated that daily treatment with guanfacine can prevent this stress-induced spine loss and protect working memory function.[10] This suggests that by stimulating α2A-adrenoceptors, guanfacine can promote the growth and maturation of dendritic spines, which are crucial for learning and memory.[8]

Quantitative Data Summary

| Parameter | Value/Effect | Species/Model | Reference |

| Receptor Selectivity | Selective for α2A-adrenergic receptor subtype | In vitro/multiple species | [2] |

| Working Memory | Improves performance in delayed alternation tasks | Aged rats, monkeys | [7][11] |

| Regional Cerebral Blood Flow (rCBF) | Significantly increased in dorsolateral PFC | Monkeys | [4] |

| Attention | Decreased omission errors by 50.8 ± 4.3% in a sustained attention task | Aged non-human primates | [12] |

| Neuronal Excitability | Inhibited by 10 and 100 µM concentrations | Rat prefrontal cortex pyramidal neurons | [13][14] |

| Dendritic Spine Density | Prevents stress-induced loss of apical distal spines | Rats | [10] |

| Clinical Efficacy (ADHD) | ~75% more effective than placebo in reducing symptoms | Human (meta-analysis) | [5] |

Experimental Protocols

In Vivo Electrophysiology

-

Objective: To measure the effects of guanfacine on the firing rate of PFC neurons.

-

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the PFC.

-

Electrode Implantation: Lower a recording microelectrode into the prelimbic or infralimbic cortex.

-

Drug Administration: Administer guanfacine systemically (e.g., intraperitoneally) or locally via a microinjection cannula.

-

Recording: Record single-unit activity before and after drug administration to assess changes in spontaneous and evoked firing rates.

-

Patch-Clamp Electrophysiology in Brain Slices

-

Objective: To investigate the effects of guanfacine on specific ion channels (e.g., HCN channels) and synaptic currents in PFC neurons.

-

Methodology:

-

Slice Preparation: Rapidly dissect the brain of a young rat and prepare acute coronal slices (300-400 µm thick) containing the PFC.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify pyramidal neurons in layer V of the PFC using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the identified neurons.

-

Drug Application: Bath-apply guanfacine at known concentrations.

-

Data Acquisition: Record changes in membrane potential, input resistance, and specific currents (e.g., HCN channel-mediated Ih current) in response to guanfacine.

-

Behavioral Assays (Delayed Alternation Task)

-

Objective: To assess the impact of guanfacine on working memory.

-

Methodology:

-

Apparatus: Utilize a T-maze or a similar apparatus with a central arm and two choice arms.

-

Training: Train the animal (e.g., rat or monkey) to alternate between the two choice arms to receive a reward. A delay period is introduced between trials.

-

Drug Administration: Administer guanfacine or a vehicle control prior to the testing session.

-

Testing: Place the animal in the starting arm and record its choice of arm after the delay.

-

Data Analysis: Calculate the percentage of correct alternations as a measure of working memory performance. Compare performance between the guanfacine and vehicle groups.

-

Conclusion and Future Directions

Guanfacine hydrochloride's mechanism of action on prefrontal cortex neurons is a well-defined process centered on its selective agonism of postsynaptic α2A-adrenergic receptors. This leads to the inhibition of the cAMP-HCN channel signaling pathway, resulting in enhanced neuronal firing, strengthened network connectivity, and improved cognitive functions. Its ability to also protect against stress-induced dendritic spine loss highlights its potential for long-term therapeutic benefits.

Future research should continue to explore the nuances of this pathway, including the potential for downstream effects on gene expression and protein synthesis that may contribute to its long-term efficacy. Further investigation into the interaction of guanfacine with other neurotransmitter systems within the PFC will also provide a more complete picture of its therapeutic actions and may open avenues for the development of even more targeted and effective treatments for prefrontal cortex disorders.

References

- 1. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The alpha-2A-adrenoceptor agonist, guanfacine, increases regional cerebral blood flow in dorsolateral prefrontal cortex of monkeys performing a spatial working memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Meta-analysis Supports Efficacy of Guanfacine in Treating ADHD [adhdevidence.org]

- 6. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 7. α2A-adrenoceptor stimulation improves prefrontal cortical regulation of behavior through inhibition of cAMP signaling in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-2 Agonists in ADHD [medscape.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. physiciansweekly.com [physiciansweekly.com]

Guanfacine Hydrochloride: A Deep Dive into its Selective Affinity for the Alpha-2A Adrenergic Receptor

For Immediate Release

This technical whitepaper provides an in-depth analysis of the selective binding and functional activity of guanfacine (B1203898) hydrochloride at the alpha-2A adrenergic receptor (α2A-AR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visually represents complex biological and experimental processes. Guanfacine, a well-established therapeutic agent, is recognized for its high affinity and selectivity for the α2A-AR subtype, a characteristic that underpins its clinical efficacy and distinguishes it from other α2-adrenergic agonists.

Quantitative Analysis of Receptor Binding Affinity

Guanfacine hydrochloride demonstrates a marked preference for the α2A-adrenergic receptor subtype over other α2 subtypes and the α1-adrenergic receptor. The binding affinities, expressed as Ki values (in nM), from radioligand binding assays are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Guanfacine Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity Ratio (Ki α2B / Ki α2A) |

| Alpha-2A Adrenergic Receptor | 3.6 | Clonidine | 4.3 | 15.6 |

| Alpha-2B Adrenergic Receptor | 56.2 | Clonidine | 4.3 | |

| Alpha-1 Adrenergic Receptor | >10,000 | Prazosin | 0.2 |

Data sourced from Uhlén & Wikberg, 1991. The study was conducted on rat kidney cortex membranes.

Experimental Protocols

The determination of guanfacine's binding affinity and functional selectivity relies on established in vitro pharmacological assays. The following sections detail the methodologies for a competitive radioligand binding assay and a functional cAMP inhibition assay.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of guanfacine for α2-adrenergic receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of guanfacine for α2A and α2B adrenergic receptors.

Materials:

-

Radioligand: [3H]RX821002 (a selective α2-antagonist)

-

Receptor Source: Membranes prepared from rat kidney cortex, which endogenously expresses both α2A and α2B subtypes.

-

Test Compound: this compound, serially diluted.

-

Selective Antagonist: ARC 239 (to selectively block the α2B receptor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Instrumentation: Scintillation counter, FilterMate cell harvester, glass fiber filters.

Methodology:

-

Membrane Preparation: Rat kidney cortex is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is conducted in a 96-well plate format. Three sets of competition curves are generated:

-

[3H]RX821002 with increasing concentrations of guanfacine.

-

[3H]RX821002 with increasing concentrations of guanfacine in the presence of a fixed concentration of ARC 239 (to isolate binding to the α2A receptor).

-

[3H]RX821002 with increasing concentrations of ARC 239 (to determine its affinity for the α2B receptor).

-

-

Incubation: The reaction mixtures are incubated to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data from the three competition curves are simultaneously fitted using non-linear regression analysis to a two-site model to determine the Ki values of guanfacine for both the α2A and α2B receptor subtypes.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of guanfacine binding to the α2A-AR, which is coupled to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of guanfacine in inhibiting cAMP production mediated by the α2A-adrenergic receptor.

Materials:

-

Cell Line: A stable cell line expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

-

cAMP Stimulant: Forskolin (to increase basal cAMP levels).

-

Test Compound: this compound, serially diluted.

-

Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Instrumentation: A plate reader compatible with the chosen assay kit.

Methodology:

-

Cell Culture: The cells are cultured to an appropriate density in 96-well plates.

-

Assay Procedure:

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with increasing concentrations of guanfacine.

-

Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.

-

The plates are incubated for a specified period.

-

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured according to the assay kit manufacturer's instructions.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of guanfacine that produces 50% of its maximal inhibitory effect) is calculated using non-linear regression.

Visualizing Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Alpha-2A Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Competitive Binding Assay Workflow.

Caption: Guanfacine's Adrenergic Receptor Selectivity Profile.

An In-depth Technical Guide to the Discovery and Synthesis of Guanfacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, has a rich history beginning with its initial development as an antihypertensive agent to its contemporary application in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of guanfacine hydrochloride. It includes detailed experimental protocols for its synthesis and key pharmacological assays, alongside a thorough presentation of its receptor binding affinity and pharmacokinetic properties. Furthermore, this document employs visualizations of the core signaling pathway, a representative synthesis workflow, and a pharmacological assay workflow to facilitate a deeper understanding of its mechanism and production.

Discovery and Development

Guanfacine was first described in the scientific literature in 1974.[1] Developed by Sandoz (now part of Novartis), it was initially investigated for its antihypertensive properties. By stimulating central α2A-adrenergic receptors, guanfacine reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, leading to a decrease in peripheral vascular resistance and a reduction in heart rate. This mechanism of action led to its approval by the U.S. Food and Drug Administration (FDA) in 1986 for the treatment of hypertension under the brand name Tenex®.

Later, research spearheaded by the Arnsten Lab at Yale University explored the role of α2A-adrenergic receptor agonists in prefrontal cortex function. This work laid the foundation for investigating guanfacine's potential in treating cognitive disorders. Subsequently, an extended-release formulation, Intuniv®, was developed and approved by the FDA in 2009 for the treatment of ADHD in children and adolescents, and it has since been approved for this indication in other regions as well.[1] Unlike stimulant medications for ADHD, guanfacine is a non-stimulant and is not a controlled substance.

Chemical Synthesis

The synthesis of this compound, chemically known as N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride, can be achieved through several synthetic routes. The selection of a particular method in a drug development setting often depends on factors such as yield, purity, cost of starting materials, and scalability. Below are detailed protocols for two common synthetic methods.

Synthesis from 2,6-Dichlorophenylacetyl Chloride and Guanidine (B92328)

This method involves the reaction of 2,6-dichlorophenylacetyl chloride with guanidine.

Experimental Protocol:

-

Preparation of Guanfacine Free Base:

-

In a suitable reaction vessel, a solution of guanidine hydrochloride in a polar aprotic solvent, such as acetonitrile, is prepared.

-

An acid scavenger, for example, potassium carbonate, is added to the mixture to neutralize the hydrochloric acid that will be liberated from guanidine hydrochloride.

-

The mixture is stirred at room temperature to facilitate the formation of the guanidine free base.

-

A solution of 2,6-dichlorophenylacetyl chloride in the same solvent is then added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate, containing the guanfacine free base, is then concentrated under reduced pressure to yield the crude product.

-

-

Formation of this compound:

-

The crude guanfacine free base is dissolved in a suitable alcohol, such as ethanol (B145695).

-

A solution of hydrogen chloride in an appropriate solvent (e.g., ethanol or isopropanol) is then added to the solution of the free base, adjusting the pH to the acidic range to facilitate the precipitation of the hydrochloride salt.

-

The mixture is stirred and then cooled to induce crystallization.

-

The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum to yield the final product.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Pharmacological Profile

Mechanism of Action

Guanfacine is a selective agonist for the α2A-adrenergic receptor, with a 15- to 20-fold higher affinity for this subtype over the α2B and α2C subtypes.[2] In the prefrontal cortex, an area of the brain crucial for executive functions such as attention and impulse control, guanfacine's agonism of postsynaptic α2A-adrenergic receptors is believed to be its primary mechanism of action in treating ADHD.

Activation of these G-protein coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the synaptic connectivity of prefrontal cortex networks.[3] This ultimately enhances the signaling of pyramidal neurons, improving the cognitive functions of the prefrontal cortex.[3]

Signaling Pathway Diagram

Caption: Guanfacine's Signaling Pathway.

Receptor Binding Affinity

The selectivity of guanfacine for the α2A-adrenergic receptor subtype is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) of guanfacine for various receptors.

| Receptor Subtype | Ki (nM) |

| α2A-Adrenergic | 1.77 |

| α2B-Adrenergic | 1020 |

Data sourced from studies on rat brain homogenates and recombinant human receptors.[1][4]

Functional Activity

The functional consequence of receptor binding is a critical aspect of a drug's profile. The EC50 value represents the concentration of a drug that gives a half-maximal response.

| Assay | Cell Type | Parameter | EC50 (mM) |

| Inhibition of Impulse Conduction | Rat Sciatic Nerve (Aα fibers) | Tonic Inhibition | 1.2 |

| Inhibition of Impulse Conduction | Rat Sciatic Nerve (C fibers) | Tonic Inhibition | 0.17 |

Data from in vitro studies on rat sciatic nerve fibers.[5]

Pharmacokinetics

The pharmacokinetic profile of guanfacine has been well-characterized, particularly for its extended-release formulation.

Pharmacokinetic Parameters of Guanfacine Extended-Release

The following table summarizes key pharmacokinetic parameters of guanfacine extended-release in different pediatric populations after administration of a 2 mg dose.

| Population | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) |

| Children (6-12 years) | 2.55 ± 1.03 | ~5 | 65.2 ± 23.9 |

| Adolescents (13-17 years) | 1.69 ± 0.43 | ~5 | 47.3 ± 13.7 |

Data from a study evaluating single-dose pharmacokinetics.[6][7]

Experimental Protocols: Pharmacological Assays

Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of guanfacine for the α2A-adrenergic receptor using a radioligand binding assay.

Materials:

-

Cell membranes expressing the human α2A-adrenergic receptor.

-

[3H]-Guanfacine (radioligand).

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: A suspension of cell membranes expressing the α2A-adrenergic receptor is prepared in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: To determine total binding, the membrane suspension is incubated with a fixed concentration of [3H]-guanfacine.

-

Non-specific Binding: To determine non-specific binding, the membrane suspension is incubated with the same concentration of [3H]-guanfacine in the presence of a high concentration of unlabeled guanfacine.

-

Competition Binding: For the competition assay, the membrane suspension is incubated with a fixed concentration of [3H]-guanfacine and varying concentrations of unlabeled guanfacine.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold assay buffer.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of unlabeled guanfacine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8][9]

Radioligand Binding Assay Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound represents a significant molecule in both cardiovascular and central nervous system pharmacology. Its journey from an antihypertensive to a key non-stimulant treatment for ADHD highlights the importance of continued research into the nuanced roles of neurotransmitter systems in various physiological and pathological states. The selective α2A-adrenergic agonism of guanfacine provides a targeted approach to modulating prefrontal cortex activity, offering a valuable therapeutic option for individuals with ADHD. The synthetic routes and pharmacological assay protocols detailed in this guide provide a foundational resource for researchers and drug development professionals working with this important compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]-guanfacine: a radioligand that selectively labels high affinity alpha2-adrenoceptor sites in homogenates of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of a guanfacine extended-release formulation in children and adolescents with attention-deficit-hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uwec.edu [chem.uwec.edu]

Guanfacine Hydrochloride's Effects on Neuronal Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor (α2A-AR) agonist, is a non-stimulant medication approved for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its therapeutic efficacy is rooted in its ability to modulate neuronal signaling pathways in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and impulse control. This technical guide provides a comprehensive overview of the molecular mechanisms underlying guanfacine's effects, with a focus on its impact on key signaling cascades, synaptic plasticity, and neuronal morphology. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in further exploring the therapeutic potential of α2A-AR agonists.

Introduction

The prefrontal cortex is densely innervated by noradrenergic neurons originating from the locus coeruleus. Norepinephrine (NE) plays a crucial role in regulating PFC function, exhibiting a classic "inverted-U" dose-response curve where optimal levels of NE enhance cognitive performance, while excessive or insufficient levels are detrimental. Guanfacine mimics the beneficial effects of moderate NE levels by selectively activating postsynaptic α2A-ARs on the dendritic spines of PFC pyramidal neurons.[1][2] This targeted action strengthens PFC network connectivity and enhances neuronal firing, thereby improving cognitive functions that are often impaired in conditions like ADHD.[3][4]

Core Mechanism of Action: Alpha-2A Adrenergic Receptor Agonism

Guanfacine's primary mechanism of action is its high-affinity and selective binding to the α2A-adrenergic receptor subtype.[5][6] It is reported to be 15 to 20 times more selective for the α2A subtype over other α2 receptor subtypes.[7] This selectivity is thought to contribute to its favorable side-effect profile compared to less selective α2-agonists like clonidine (B47849).[8] While guanfacine is approximately ten times less potent than clonidine overall, its higher selectivity for the α2A receptor is key to its therapeutic effects in the PFC.[5][9]

Data Presentation: Receptor Binding and Selectivity

| Parameter | Value/Description | Reference(s) |

| Primary Target | Alpha-2A Adrenergic Receptor (α2A-AR) | [5][6] |

| Selectivity | 15-20 times more selective for α2A-AR over other α2-AR subtypes. | [7] |

| Relative Potency | Approximately 10 times less potent than clonidine. | [9] |

| Location of Action | Primarily postsynaptic α2A-ARs on dendritic spines of prefrontal cortex pyramidal neurons. | [1][3] |

Modulation of Neuronal Signaling Pathways

Guanfacine's activation of α2A-ARs initiates a cascade of intracellular events that collectively enhance neuronal signaling and synaptic plasticity. The two primary pathways affected are the cAMP/PKA/CREB pathway and the ERK/MAPK pathway.

The cAMP/PKA/CREB Signaling Pathway

The α2A-AR is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. Upon activation by guanfacine, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][10] This reduction in cAMP levels has several important downstream consequences:

-

Closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels are "leak" channels that are opened by cAMP and contribute to the resting membrane potential. By reducing cAMP, guanfacine promotes the closure of HCN channels, which strengthens the synaptic inputs to dendritic spines and enhances the signal-to-noise ratio of neuronal firing.[1]

-

Modulation of Potassium (K+) Channels: The decrease in cAMP also leads to reduced activity of Protein Kinase A (PKA). PKA is known to phosphorylate and open certain potassium channels. Inhibition of the cAMP-PKA pathway by guanfacine results in the closure of these K+ channels, further increasing the excitability of the neuron in response to relevant inputs.[3]

Caption: Guanfacine's modulation of the cAMP/PKA signaling pathway.

The ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade influenced by guanfacine. Activation of this pathway is crucial for synaptic plasticity, learning, and memory. While the precise mechanisms are still under investigation, it is believed that G-protein activation by guanfacine can lead to the phosphorylation and activation of ERK1/2. This can occur through various downstream effectors, including protein kinase C (PKC) and receptor tyrosine kinases. Activated ERK can then translocate to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in neuronal growth and synaptic remodeling.

Caption: Putative activation of the ERK/MAPK pathway by guanfacine.

Effects on Synaptic Plasticity and Dendritic Spine Morphology

A significant consequence of guanfacine's modulation of neuronal signaling is its profound effect on synaptic plasticity and the structural integrity of dendritic spines. Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their morphology is tightly linked to synaptic strength and stability.

Studies have shown that stimulation of α2A-ARs with guanfacine promotes the maturation of dendritic spines in cultured neurons from the medial prefrontal cortex.[11] This is characterized by an increase in the number of more mature "stubby" and "mushroom-shaped" spines and an enlargement of the spine head size.[11] One study reported a 1.8-fold increase in spine density in cultured cortical neurons treated with guanfacine.[12] Furthermore, guanfacine has been shown to protect against stress-induced dendritic spine loss in the PFC.[13]

Data Presentation: Effects on Dendritic Spines

| Parameter | Effect of Guanfacine | Reference(s) |

| Dendritic Spine Density | 1.8-fold increase in cultured cortical neurons. | [12] |

| Dendritic Spine Morphology | Promotes maturation to stubby and mushroom shapes; increases spine head size. | [11] |

| Stress-induced Spine Loss | Protects against dendritic spine loss in the prefrontal cortex. | [13] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of guanfacine on neuronal signaling pathways. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for α2A-Adrenergic Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of guanfacine for the α2A-AR.

-

Materials:

-

Cell membranes expressing the human α2A-AR.

-

Radioligand (e.g., [3H]RX821002).

-

Guanfacine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled guanfacine.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

cAMP Immunoassay

-

Objective: To measure changes in intracellular cAMP levels in response to guanfacine.

-

Materials:

-

Cultured primary neurons or neuronal cell lines.

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline of cAMP production).

-

Cell lysis buffer.

-

cAMP ELISA or HTRF assay kit.

-

-

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Pre-treat cells with varying concentrations of guanfacine.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP concentrations in the cell lysates using a competitive immunoassay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Generate a dose-response curve to determine the EC50 of guanfacine for cAMP inhibition.

-

Western Blotting for Phosphorylated ERK (p-ERK)

-

Objective: To quantify the effect of guanfacine on ERK1/2 phosphorylation.

-

Materials:

-

Cultured primary neurons or neuronal cell lines.

-

This compound.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Treat cultured neuronal cells with guanfacine at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 3. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Clonidine, but not guanfacine, impairs choice reaction time performance in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α2A-adrenoceptor stimulation improves prefrontal cortical regulation of behavior through inhibition of cAMP signaling in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of α(2A)-adrenoceptors promotes the maturation of dendritic spines in cultured neurons of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic stimulation of alpha-2A-adrenoceptors with guanfacine protects rodent prefrontal cortex dendritic spines and cognition from the effects of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Guanfacine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, is a well-established therapeutic agent. Initially developed for the treatment of hypertension, its pharmacological actions on the central nervous system have led to its successful application in managing Attention Deficit Hyperactivity Disorder (ADHD). A thorough understanding of its in vitro pharmacological profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics with improved selectivity and efficacy. This technical guide provides a comprehensive overview of the in vitro pharmacology of guanfacine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Pharmacological Characteristics

This compound's primary mechanism of action is its selective agonism at the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling pathway is central to its therapeutic effects.[1][2]

Receptor Binding Affinity and Selectivity

The affinity and selectivity of this compound for its primary target and other receptors have been characterized through in vitro radioligand binding assays. Guanfacine exhibits a significantly higher affinity for the α2A-adrenergic receptor subtype compared to the α2B and α2C subtypes.[3] This selectivity is a key differentiator from other α2-adrenergic agonists like clonidine.[2]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α2A | Reference |

| Adrenergic Receptors | |||

| α2A | High Affinity (qualitative) | - | [3] |

| α2B | 1020 nM | ~15-20 fold lower than α2A | [3] |

| α2C | Lower Affinity (qualitative) | ~15-20 fold lower than α2A | [3] |

| Serotonin (B10506) Receptors | |||

| 5-HT1A | Moderate Affinity (qualitative) | 22-31 fold lower than α2A | [4] |

Functional Activity

Guanfacine acts as an agonist at the α2A-adrenergic receptor, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, norepinephrine. This activation leads to the inhibition of cAMP production.[1]

In addition to its primary target, guanfacine has been shown to act as a partial agonist at the serotonin 5-HT1A receptor. Its efficacy at this receptor is reported to be approximately 25-35% of that of the endogenous ligand, serotonin.[4]

| Receptor | Functional Activity | Efficacy | Reference |

| α2A-Adrenergic | Agonist (Inhibition of cAMP) | - | [1] |

| 5-HT1A | Partial Agonist | 25-35% relative to 5-HT | [4] |

Signaling Pathways and Experimental Workflows

The interaction of guanfacine with the α2A-adrenergic receptor triggers specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key in vitro experiments used to characterize guanfacine's pharmacological profile.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis and Crystal Form of Guanfacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, is a widely prescribed medication for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, profoundly influence its physicochemical characteristics, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the structural analysis and crystal forms of Guanfacine hydrochloride, presenting key data in a structured format, detailing experimental protocols, and visualizing complex information for enhanced understanding.

Chemical and Physical Properties

This compound is chemically designated as N-(aminoiminomethyl)-2,6-dichlorobenzeneacetamide monohydrochloride. It is a white to off-white crystalline powder.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl₂N₃O · HCl | [1] |

| Molecular Weight | 282.55 g/mol | [1] |

| Melting Point | ~225-227 °C | [1][2] |

| Solubility | Sparingly soluble in water and methanol. | [1] |

Crystallographic Analysis

The three-dimensional arrangement of atoms in the crystalline state of this compound has been elucidated by single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (XRD)

A published study has determined the crystal structure of this compound, providing the following crystallographic parameters.[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a | 14.439(3) Å |

| b | 8.366(2) Å |

| c | 39.656(8) Å |

Experimental Protocol: Single-Crystal X-ray Diffraction

While the specific crystallization method for the single crystal used in the published study is not detailed, a general protocol for obtaining single crystals of organic compounds and subsequent XRD analysis is as follows:

-

Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, acetonitrile/water) is a common method. The process should be undisturbed to allow for the growth of well-ordered single crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 298 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal form. Different polymorphs can exhibit distinct physical and chemical properties. To date, one crystalline form of this compound, designated as Form A, has been described in the patent literature.[4][5]

Crystal Form A

Preparation Methods:

-

Method 1: Slow Cooling Crystallization [4][5]

-

Dissolve this compound in a mixed solvent of RCN (where R is methyl or ethyl) and water (volume ratio of RCN to water between 10:1 and 4:1) at a temperature between 30 °C and reflux.

-

Slowly cool the solution with stirring to induce crystallization.

-

Filter the resulting solid and dry to obtain Form A.

-

-

Method 2: Slow Evaporation [4][5]

-

Dissolve this compound in a mixed solvent of tetrahydrofuran (B95107) (THF) and water (volume ratio of THF to water between 4:1 and 10:1) at room temperature.

-

Allow the solvent to evaporate slowly.

-

Filter the resulting solid and dry to obtain Form A.

-

Characterization of Form A:

The following data characterizes Crystal Form A of this compound.

3.1.1. X-ray Powder Diffraction (XRPD)

The XRPD pattern of Form A exhibits characteristic peaks at the following 2θ angles.[4][5]

| 2θ (°) |

| 8.960 |

| 10.842 |

| 14.761 |

| 17.920 |

| 18.941 |

| 22.441 |

| 24.680 |

| 25.639 |

| 26.279 |

| 27.000 |

| 29.917 |

| 31.820 |

| 36.821 |

| 38.399 |

Experimental Protocol: X-ray Powder Diffraction

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically with Cu Kα radiation.

-

Data Collection: The sample is scanned over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

3.1.2. Differential Scanning Calorimetry (DSC)

The DSC thermogram of Form A shows a sharp endotherm with an onset at approximately 208.3 °C, corresponding to its melting point.[4][5] One study reports a melting endotherm at 225.67 °C.[6] The discrepancy may be due to different experimental conditions.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The analysis is carried out using a differential scanning calorimeter. The instrument is calibrated for temperature and enthalpy.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of Form A displays characteristic absorption bands at the following wavenumbers (cm⁻¹).[4][5]

| Wavenumber (cm⁻¹) |

| 3352.64 |

| 3156.88 |

| 2993.08 |

| 2955.50 |

| 2922.55 |

| 1728.77 |

| 1708.76 |

| 1691.81 |

| 1603.03 |

| 1575.74 |

| 1565.58 |

| 1445.99 |

| 1436.28 |

| 1349.34 |

| 1187.57 |

| 1163.51 |

| 1090.23 |

| 1005.87 |

| 957.02 |

| 922.45 |

| 772.68 |

| 643.26 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

-

-

Data Collection: The spectrum is recorded using an FTIR spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Mechanism of Action and Signaling Pathway

Guanfacine is a selective agonist for the α2A-adrenergic receptor, which is highly expressed in the prefrontal cortex (PFC), a brain region critical for attention and impulse control.[7] The binding of Guanfacine to postsynaptic α2A-adrenergic receptors on dendritic spines of PFC pyramidal neurons initiates a signaling cascade that is believed to be central to its therapeutic effects in ADHD.[7][8]

Caption: Guanfacine's signaling pathway in the prefrontal cortex.

The binding of Guanfacine to the α2A-adrenergic receptor activates an inhibitory G-protein (Gi).[7] This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[8] The closure of these channels strengthens the synaptic connections of the prefrontal cortex network, which is thought to improve working memory and attention.[7]

Experimental Workflows

The characterization of this compound's solid forms involves a series of analytical techniques. The following diagram illustrates a typical workflow.

References

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102267926A - Crystal form A of this compound and preparation method thereof - Google Patents [patents.google.com]

- 5. CN102993055A - Polymorphic substance of this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-2 Agonists in ADHD [medscape.org]

Guanfacine Hydrochloride's Impact on Synaptic Plasticity in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, is a therapeutic agent with known effects on cognitive functions, primarily attributed to its actions within the prefrontal cortex. This technical guide delves into the current understanding of guanfacine's impact on synaptic plasticity in the hippocampus, a brain region critical for learning and memory. While direct evidence specifically detailing guanfacine's modulation of hippocampal long-term potentiation (LTP) and long-term depression (LTD) is still emerging, this document synthesizes existing knowledge on the underlying molecular mechanisms, relevant signaling pathways, and experimental methodologies to provide a comprehensive resource for the scientific community. This guide summarizes the distribution of α2A-adrenergic receptors in hippocampal subfields, elucidates the canonical signaling cascade initiated by guanfacine, and presents detailed experimental protocols for investigating its effects on synaptic plasticity. The information is intended to facilitate further research into the therapeutic potential of guanfacine for cognitive disorders with a hippocampal etiology.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. The hippocampus is a key brain structure for the formation of new memories, and its function is intricately linked to synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). Guanfacine hydrochloride, a selective agonist for the α2A-adrenergic receptor, has been a subject of interest for its cognitive-enhancing effects, particularly in the context of prefrontal cortex-dependent functions like attention and working memory. However, the influence of guanfacine on the synaptic plasticity of the hippocampus remains a less explored yet potentially significant area of research.

This technical guide aims to provide a detailed overview of the known and hypothesized effects of guanfacine on hippocampal synaptic plasticity. We will explore the molecular targets of guanfacine within the hippocampus, the signaling pathways it modulates, and the potential consequences for LTP and LTD. Furthermore, this guide will furnish researchers with detailed experimental protocols to investigate these effects, and present available quantitative data in a structured format to aid in experimental design and interpretation.

Molecular Target and Distribution in the Hippocampus: The α2A-Adrenergic Receptor

The primary molecular target of guanfacine is the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR). The activation of this receptor by agonists like guanfacine initiates a cascade of intracellular signaling events. Understanding the precise location of these receptors within the hippocampus is crucial for deciphering the specific actions of guanfacine.

Studies have demonstrated the presence of α2A-adrenergic receptor mRNA and protein in various subfields of the hippocampus, including the CA1, CA3, and dentate gyrus.[1][2] Immunohistochemical studies have revealed a detailed subcellular localization of these receptors.

Table 1: Subcellular Localization of α2A-Adrenergic Receptors in Hippocampal Subfields (CA1, CA3, and Dentate Gyrus Molecular Layer) [3][4]

| Location | Approximate Percentage | Functional Implication |

| Presynaptic (Axons and Terminals) | ~40% | Modulation of neurotransmitter release. |

| Glial Cells (Astrocytes) | ~30% | Potential role in gliotransmission and synaptic environment regulation. |

| Postsynaptic (Dendritic Spines) | ~25% | Direct modulation of postsynaptic signaling and plasticity. |

| Postsynaptic (Dendritic Shafts) | ~5% | Modulation of dendritic integration of synaptic inputs. |

This distribution suggests that guanfacine can exert its effects at multiple sites within the hippocampal circuitry, influencing both presynaptic neurotransmitter release and postsynaptic signaling cascades, as well as glial function.

Signaling Pathways Modulated by Guanfacine

The canonical signaling pathway activated by guanfacine involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).[1][5] This pathway is a key regulator of synaptic plasticity.

The reduction in PKA activity can have several downstream consequences relevant to synaptic plasticity:

-

Modulation of Ion Channels: PKA is known to phosphorylate various ion channels, including AMPA and NMDA receptors, which are critical for the induction and expression of LTP and LTD.

-

Regulation of Gene Expression: PKA can phosphorylate the transcription factor CREB (cAMP response element-binding protein), a key player in the protein synthesis-dependent late phase of LTP (L-LTP).

-

Interaction with other Signaling Pathways: The cAMP/PKA pathway can cross-talk with other signaling cascades, such as the MAPK/ERK pathway, which is also implicated in synaptic plasticity. While direct evidence for guanfacine's influence on hippocampal ERK signaling is limited, this remains a plausible avenue of investigation.

Furthermore, some evidence suggests that α2-adrenergic agonists can reduce glutamate (B1630785) release in the hippocampus under certain conditions, hinting at a presynaptic mechanism of action that could impact synaptic transmission and plasticity.[6]

Hypothesized Impact on Hippocampal Synaptic Plasticity

Based on the known mechanisms of action, several hypotheses can be formulated regarding guanfacine's impact on hippocampal synaptic plasticity:

-

Modulation of LTP Induction Threshold: By reducing basal cAMP/PKA activity, guanfacine might alter the threshold for LTP induction. This could potentially make it more difficult to induce LTP with weak stimulation protocols.

-

Effects on Late-Phase LTP (L-LTP): The inhibition of the PKA-CREB pathway could potentially impair the protein synthesis-dependent L-LTP. However, studies in the prefrontal cortex suggest that guanfacine can strengthen synaptic connections, indicating a more complex relationship.[5]

-

Influence on LTD: The role of the cAMP/PKA pathway in LTD is complex and can be synapse-specific. Guanfacine's impact on LTD would depend on the specific molecular mechanisms underlying this form of plasticity at different hippocampal synapses.

-

Presynaptic Effects: By reducing glutamate release, guanfacine could dampen overall synaptic transmission, which would, in turn, affect the induction of both LTP and LTD.

Experimental Protocols

To investigate the effects of guanfacine on hippocampal synaptic plasticity, standard electrophysiological techniques in acute hippocampal slices are employed.

Acute Hippocampal Slice Preparation

Detailed Methodology:

-

Anesthesia and Decapitation: Anesthetize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane (B1672236) and perform decapitation.

-

Brain Extraction and Slicing: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The composition of a standard aCSF is provided in Table 2. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to allow for recovery.

-

Recording: After the recovery period, transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)

| Component | Concentration (mM) |

| NaCl | 124 |

| KCl | 3 |

| NaH2PO4 | 1.25 |

| MgSO4 | 1 |

| CaCl2 | 2 |

| NaHCO3 | 26 |

| Glucose | 10 |

Electrophysiological Recording of Long-Term Potentiation (LTP)

Detailed Methodology:

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable fEPSP, record baseline responses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Drug Application: Bath-apply this compound at the desired concentration. Allow for a pre-incubation period (e.g., 20-30 minutes) to ensure drug equilibration in the tissue.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the magnitude and stability of potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Normalize the post-induction fEPSP slopes to the pre-drug baseline average.

Electrophysiological Recording of Long-Term Depression (LTD)

The protocol for LTD recording is similar to that of LTP, with the primary difference being the stimulation protocol used for induction.

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically detailing the dose-response effects of guanfacine on hippocampal LTP and LTD. The majority of studies have focused on the prefrontal cortex. However, based on its known mechanism of action, a hypothetical dose-response curve can be proposed for its effect on a cAMP-dependent form of synaptic plasticity.

Table 3: Hypothetical Dose-Response of Guanfacine on cAMP-Dependent Hippocampal LTP

| Guanfacine Concentration | Expected Effect on LTP Magnitude | Rationale |

| 0 (Control) | 100% (Normalized) | Baseline LTP |

| Low (e.g., 10-100 nM) | Potential slight enhancement or no change | May optimize the signal-to-noise ratio without significant cAMP/PKA inhibition. |

| Moderate (e.g., 1-10 µM) | Potential inhibition | Significant inhibition of adenylyl cyclase, leading to reduced PKA activity and impaired LTP induction/maintenance. |

| High (e.g., >10 µM) | Strong inhibition | Maximal inhibition of the cAMP/PKA pathway. |

Note: This table is hypothetical and requires experimental validation.

Future Directions and Conclusion

While the foundational knowledge of α2A-adrenergic receptor signaling provides a strong basis for hypothesizing the effects of guanfacine on hippocampal synaptic plasticity, direct experimental evidence is needed to substantiate these claims. Future research should focus on:

-

Dose-response studies: Systematically investigating the effects of a range of guanfacine concentrations on both LTP and LTD in different hippocampal subfields.

-

Pathway analysis: Utilizing pharmacological inhibitors and genetic models to dissect the specific downstream signaling pathways involved in guanfacine's effects on hippocampal plasticity, including the potential involvement of the ERK/MAPK pathway.

-

Behavioral relevance: Correlating the electrophysiological findings with performance in hippocampus-dependent learning and memory tasks in animal models treated with guanfacine.

-

Interaction with other neurotransmitter systems: Investigating how guanfacine modulates the effects of other neurotransmitter systems, such as the cholinergic and glutamatergic systems, on hippocampal plasticity.

References

- 1. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hippocampal alpha2a-adrenergic receptors are located predominantly presynaptically but are also found postsynaptically and in selective astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Alpha-2 Adrenoceptor: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Guanfacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine (B1203898) hydrochloride, a well-established α2A-adrenergic receptor agonist, is clinically utilized for the management of attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its therapeutic efficacy is primarily attributed to the modulation of noradrenergic signaling in the prefrontal cortex, leading to improved neuronal firing and enhanced cognitive function. However, emerging evidence suggests that the pharmacological profile of guanfacine extends beyond its interaction with adrenoceptors. This technical guide provides a comprehensive investigation into the non-adrenergic molecular targets of guanfacine, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts in this area.

Non-Adrenergic Molecular Targets of Guanfacine

Recent studies have identified several non-adrenergic receptors with which guanfacine interacts, including imidazoline (B1206853), serotonin (B10506), and trace amine-associated receptors. Understanding these off-target activities is crucial for a complete comprehension of guanfacine's mechanism of action and for anticipating potential polypharmacological effects.

Imidazoline I1 Receptor

Guanfacine exhibits a notable affinity for the imidazoline I1 receptor, a target implicated in the central regulation of blood pressure. This interaction may contribute to its antihypertensive effects, independent of its α2A-adrenergic activity.

Serotonin 5-HT2B Receptor

Guanfacine has been identified as a functional agonist at the serotonin 5-HT2B receptor.[1] This interaction is of particular interest due to the association of 5-HT2B receptor agonism with cardiac valvulopathy.[1] However, the potency of guanfacine at this receptor is significantly lower than that of classic valvulopathic drugs.[1]

Trace Amine-Associated Receptor 1 (TAAR1)

A recent study has unveiled guanfacine as a novel agonist of the Trace Amine-Associated Receptor 1 (TAAR1) with nanomolar activity.[2] TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems and is being explored as a therapeutic target for various neuropsychiatric disorders.

Quantitative Data on Non-Adrenergic Interactions

The following tables summarize the binding affinities and functional activities of guanfacine at its identified non-adrenergic molecular targets.

Table 1: Guanfacine Binding Affinity for Imidazoline I1 Receptor

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Imidazoline I1 | [3H]-Clonidine | Rat stomach membranes | High affinity (specific value not provided) | [3] |

Table 2: Guanfacine Functional Activity at the Serotonin 5-HT2B Receptor

| Assay Type | Cell Line | pEC50 | Emax (%) | Reference |

| Calcium Flux | HEK293 | 6.1 ± 0.1 | 85 ± 5 | [1][4] |

| Arrestin Translocation | U2OS | 5.8 ± 0.1 | 70 ± 8 | [1] |

| Inositol Phosphate Accumulation | HEK293 | 5.9 ± 0.2 | 80 ± 10 | [1] |

| ERK2 Phosphorylation | HEK293 | 6.0 ± 0.1 | 90 ± 6 | [1] |

Table 3: Guanfacine Functional Activity at the Trace Amine-Associated Receptor 1 (TAAR1)

| Assay Type | Cell Line | Activity | EC50 | Reference |

| cAMP BRET Assay | HEK293 | Agonist | Nanomolar range | [2] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Imidazoline I1 Receptor

Objective: To determine the binding affinity (Ki) of guanfacine for the imidazoline I1 receptor.

Principle: This competitive binding assay measures the ability of unlabeled guanfacine to displace a radiolabeled ligand (e.g., [3H]-clonidine) from the imidazoline I1 receptor in a tissue or cell membrane preparation. The concentration of guanfacine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Generalized Protocol:

-

Membrane Preparation: Isolate cell membranes from a tissue known to express imidazoline I1 receptors (e.g., rat stomach) or a cell line overexpressing the receptor.[3]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-clonidine and varying concentrations of unlabeled guanfacine.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the guanfacine concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Functional Assays for Serotonin 5-HT2B Receptor

Objective: To characterize the functional activity (agonism) of guanfacine at the 5-HT2B receptor.

1. Calcium Flux Assay

Principle: The 5-HT2B receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration. This assay measures the change in intracellular calcium levels in response to guanfacine stimulation using a calcium-sensitive fluorescent dye.

Generalized Protocol:

-

Cell Culture and Dye Loading: Culture a cell line stably expressing the human 5-HT2B receptor (e.g., HEK293) and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[1]

-

Stimulation: Add varying concentrations of guanfacine to the cells.

-

Detection: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the guanfacine concentration to determine the EC50 and Emax values.

2. β-Arrestin Translocation Assay